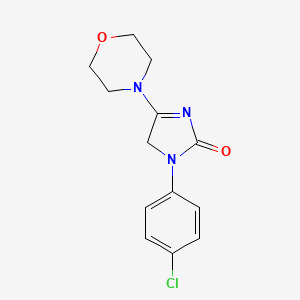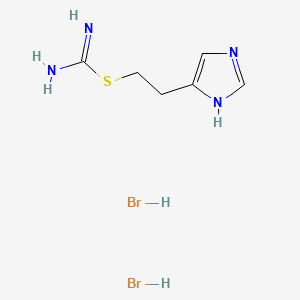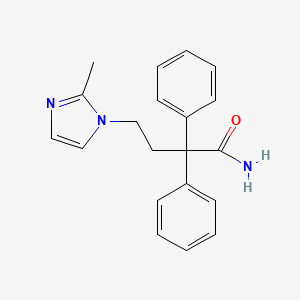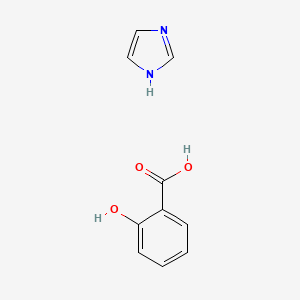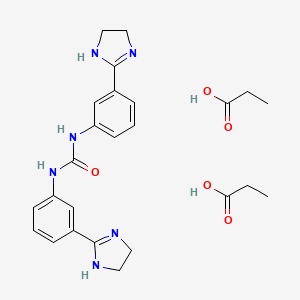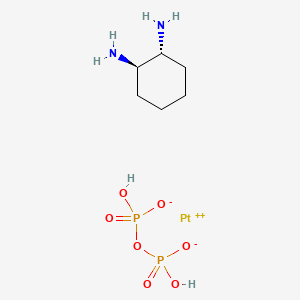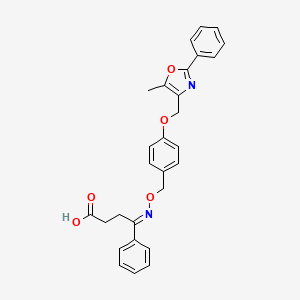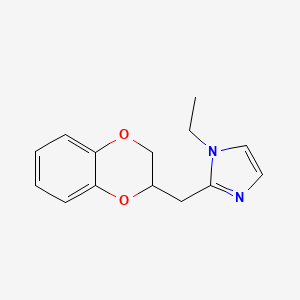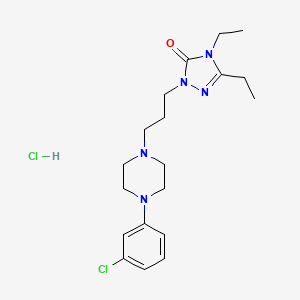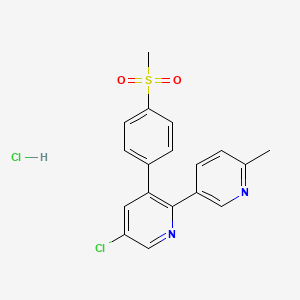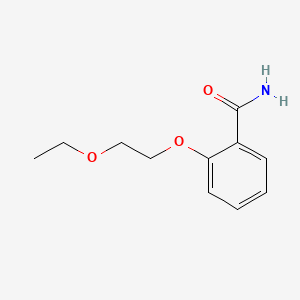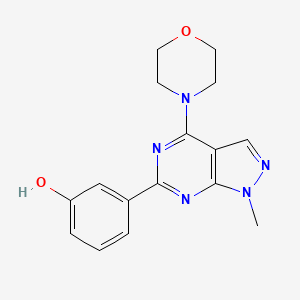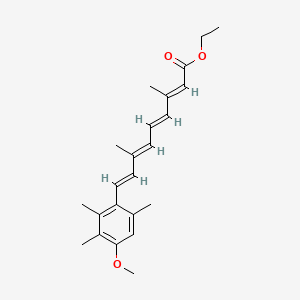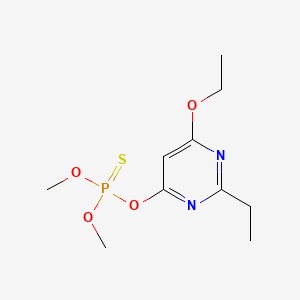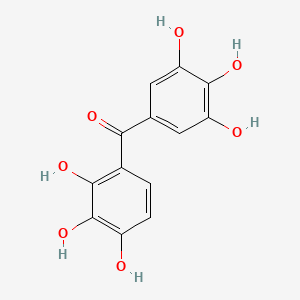
Exifone
Vue d'ensemble
Description
Exifone est un composé chimique connu pour son rôle d'activateur sélectif de la désacétylase d'histone 1 (HDAC1). Il a été étudié pour ses propriétés neuroprotectrices et ses applications thérapeutiques potentielles dans les maladies neurodégénératives telles que la maladie d'Alzheimer, la maladie de Parkinson et la sclérose latérale amyotrophique .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC1 activation.
Biology: Investigated for its role in modulating gene expression through HDAC1 activation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases due to its neuroprotective properties.
Industry: Potential applications in the development of new drugs and therapeutic agents
Mécanisme D'action
Mode of Action
Exifone acts as a mixed, non-essential activator of HDAC1 . It is capable of binding to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This potent activation of HDAC1’s deacetylase activity by this compound provides protection against genotoxic stress .
Biochemical Pathways
The activation of HDAC1 by this compound impacts the DNA damage response and repair pathway . This pathway is crucial for preventing genomic instability, which is linked to age-related cognitive decline and neurodegenerative diseases . By enhancing the deacetylase activity of HDAC1, this compound helps to maintain genomic integrity and protect neurons from various genotoxic stressors .
Result of Action
This compound’s activation of HDAC1 results in globally decreased histone acetylation . This leads to neuroprotective effects, particularly in neuronal models subject to oxidative stress . It has been shown to be effective in treating cognitive deficits associated with AD and Parkinson’s disease .
Analyse Biochimique
Biochemical Properties
Exifone acts as a mixed, non-essential activator of HDAC1 . It is capable of binding to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound interacts with HDAC1, a critical enzyme involved in the regulation of gene expression.
Cellular Effects
This compound has been shown to have neuroprotective effects in human neuronal models of neurodegeneration . It provides protection against genotoxic stress, which is often associated with neurodegenerative diseases like AD . In addition, this compound reversed the antidepressant and anti-inflammatory effects of fluoxetine both in vivo and in vitro, supporting a causing role of HDAC1 in neuroinflammation allied depression .
Molecular Mechanism
This compound potently activates the deacetylase activity of HDAC1 . It binds to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HDAC1.
Temporal Effects in Laboratory Settings
Its potent activation of HDAC1 suggests that it may have long-term effects on cellular function, particularly in the context of neurodegeneration .
Metabolic Pathways
Given its role as an activator of HDAC1, it is likely involved in pathways related to histone deacetylation and gene expression .
Transport and Distribution
Given its role as an HDAC1 activator, it is likely that it is transported to the nucleus where HDAC1 is primarily located .
Subcellular Localization
This compound likely localizes to the nucleus given its role as an activator of HDAC1, a nuclear enzyme
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'exifone implique la réaction de la 2,3,4-trihydroxybenzaldéhyde avec la 3,4,5-trihydroxybenzaldéhyde dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et est réalisée dans un solvant organique à une température contrôlée .
Méthodes de production industrielle
La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et la scalabilité .
Analyse Des Réactions Chimiques
Types de réactions
Exifone subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé pour former des quinones.
Réduction: La réduction d'this compound peut conduire à la formation d'hydroquinones.
Substitution: This compound peut participer à des réactions de substitution, en particulier avec les nucléophiles.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les nucléophiles comme les amines et les thiols peuvent réagir avec this compound dans des conditions douces.
Principaux produits formés
Oxydation: Quinones
Réduction: Hydroquinones
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier l'activation de HDAC1.
Biologie: Investigué pour son rôle dans la modulation de l'expression des gènes par l'activation de HDAC1.
Médecine: Exploré comme agent thérapeutique pour les maladies neurodégénératives en raison de ses propriétés neuroprotectrices.
Industrie: Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets principalement par l'activation de HDAC1. Il se lie à la fois à la HDAC1 libre et à la HDAC1 liée au substrat, augmentant l'activité désacétylase de l'enzyme. Cela conduit à la désacétylation des histones, entraînant des modifications de l'expression des gènes. Les effets neuroprotecteurs d'this compound sont attribués à sa capacité à améliorer la réparation de l'ADN et à protéger les neurones du stress génotoxique .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluoxétine: Un antidépresseur qui affecte également l'activité de HDAC1.
Acide valproïque: Un stabilisateur de l'humeur avec des propriétés inhibitrices de HDAC.
Trichostatine A: Un puissant inhibiteur de HDAC utilisé dans la recherche
Unicité d'Exifone
This compound est unique dans son activation sélective de HDAC1, tandis que de nombreux autres composés agissent comme des inhibiteurs. Cette activation sélective fait d'this compound un candidat prometteur pour des applications thérapeutiques dans les maladies neurodégénératives, car il peut améliorer la réparation de l'ADN et protéger les neurones sans les effets à large spectre des inhibiteurs de HDAC .
Propriétés
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044950 | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52479-85-3, 72841-23-7 | |
| Record name | Exifone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exifone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exifone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXIFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
